1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by a bromophenyl group attached to a pyrrolidine-2,5-dione ring, with a tert-butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable brominated aromatic compound reacts with the pyrrolidine-2,5-dione intermediate.
Attachment of the tert-Butylamino Group: The tert-butylamino group can be introduced through an amination reaction, where a tert-butylamine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and tert-butylamino group contribute to the compound’s binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(4-Fluorophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione: Similar structure with a fluorophenyl group instead of a bromophenyl group.
1-(4-Methylphenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
1-(4-Bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-9(15)5-7-10/h4-7,11,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPQJXUORQQYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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